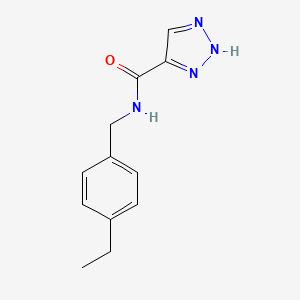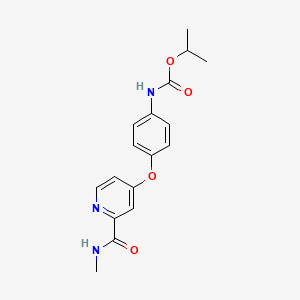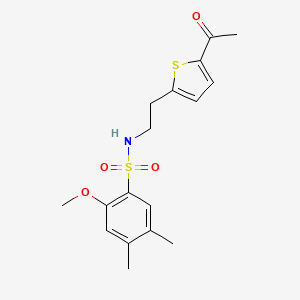
N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide” is a compound that contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The “N-(4-ethylbenzyl)” part indicates that an ethylbenzyl group is attached to the nitrogen of the triazole ring. The “5-carboxamide” part indicates that a carboxamide group is attached to the 5-position of the triazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The ethylbenzyl group and the carboxamide group would then be attached in subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, with the ethylbenzyl group and the carboxamide group attached at the appropriate positions .Chemical Reactions Analysis
As a 1,2,3-triazole derivative, this compound could potentially participate in various chemical reactions. The reactivity of the compound would be influenced by the electron-withdrawing carboxamide group and the electron-donating ethylbenzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide group could enhance its solubility in water .科学的研究の応用
Rufinamide: A New Anti-Epileptic Medication
Rufinamide, a compound with a structure similar to N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide, acts as an anti-epileptic drug. Its mechanism of action involves limiting sodium-dependent action potentials, leading to a stabilizing effect on neuronal membranes. It has shown effectiveness against partial seizures in adults and in treating Lennox-Gastaut syndrome, a severe epilepsy syndrome in children (Hakimian et al., 2007).
Antimicrobial Agents
A series of compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, similar in structure to N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide, were synthesized and evaluated for antimicrobial activities. These compounds exhibited moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains (Jadhav et al., 2017).
Catalysis in Organic Synthesis
In organic synthesis, 1,2,3-triazoles, like N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide, play a significant role. For instance, their application in gold-catalyzed oxidations for the synthesis of 2,4-disubstituted oxazoles demonstrates their utility in novel method development in homogeneous gold catalysis (Luo et al., 2012).
Supramolecular Interactions
1,2,3-Triazoles, like N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide, have been extensively studied for their supramolecular interactions. They are known for their diverse applications in supramolecular and coordination chemistry due to their nitrogen-rich structure and the ability to engage in a variety of supramolecular interactions (Schulze & Schubert, 2014).
作用機序
Safety and Hazards
将来の方向性
The study of 1,2,3-triazole derivatives is a vibrant field in medicinal chemistry, and new compounds with this motif are continually being synthesized and evaluated for their biological activities . The compound “N-(4-ethylbenzyl)-1H-1,2,3-triazole-5-carboxamide” could potentially be studied for its biological activity and could serve as a starting point for the development of new therapeutic agents.
特性
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-9-3-5-10(6-4-9)7-13-12(17)11-8-14-16-15-11/h3-6,8H,2,7H2,1H3,(H,13,17)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRSUZWCJQWNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2659394.png)



![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride](/img/structure/B2659399.png)

![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)
![7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2659404.png)

